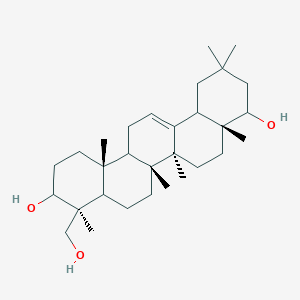![molecular formula C27H17Cl2N3 B14803693 N,N'-bis[(E)-(2-chlorophenyl)methylidene]acridine-3,6-diamine](/img/structure/B14803693.png)
N,N'-bis[(E)-(2-chlorophenyl)methylidene]acridine-3,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-bis(2-chlorobenzylidene)-3,6-acridinediamine is a chemical compound known for its unique structure and properties It belongs to the class of Schiff bases, which are typically formed by the condensation of primary amines with carbonyl compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2-chlorobenzylidene)-3,6-acridinediamine typically involves the condensation reaction between 2-chlorobenzaldehyde and 3,6-diaminoacridine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N,N’-bis(2-chlorobenzylidene)-3,6-acridinediamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
N,N’-bis(2-chlorobenzylidene)-3,6-acridinediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized acridine derivatives, while reduction can produce amine derivatives.
科学的研究の応用
N,N’-bis(2-chlorobenzylidene)-3,6-acridinediamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against certain bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent, due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N,N’-bis(2-chlorobenzylidene)-3,6-acridinediamine involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to the inhibition of cell proliferation. Additionally, it can form complexes with metal ions, which may enhance its biological activity.
類似化合物との比較
Similar Compounds
- N,N’-bis(2-chlorobenzylidene)-1,4-phenylenediamine
- N,N’-bis(2-chlorobenzylidene)cyclohexane-1,2-diamine
- N,N’-bis(2-chlorobenzylidene)ethylenediamine
Uniqueness
N,N’-bis(2-chlorobenzylidene)-3,6-acridinediamine is unique due to its acridine core, which imparts distinct chemical and biological properties. This sets it apart from other similar compounds, which may have different core structures and, consequently, different reactivity and applications.
特性
分子式 |
C27H17Cl2N3 |
|---|---|
分子量 |
454.3 g/mol |
IUPAC名 |
1-(2-chlorophenyl)-N-[6-[(2-chlorophenyl)methylideneamino]acridin-3-yl]methanimine |
InChI |
InChI=1S/C27H17Cl2N3/c28-24-7-3-1-5-20(24)16-30-22-11-9-18-13-19-10-12-23(15-27(19)32-26(18)14-22)31-17-21-6-2-4-8-25(21)29/h1-17H |
InChIキー |
VXBTUAKVXPDDOO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C=NC2=CC3=C(C=C2)C=C4C=CC(=CC4=N3)N=CC5=CC=CC=C5Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[1-[(5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B14803624.png)
![{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfonyl}acetic acid](/img/structure/B14803629.png)
![(10S,13S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14803633.png)
![4-Bromonaphthalen-1-yl [(1-bromonaphthalen-2-yl)oxy]acetate](/img/structure/B14803648.png)

![2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B14803652.png)
![7-[3-(3-Cycloheptyl-3-hydroxypropyl)-2-oxo-1,3-oxazolidin-4-yl]heptanoic acid](/img/structure/B14803660.png)

![4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B14803662.png)

![1-[(2S,4bS,8R)-6-hydroxy-8-(hydroxymethyl)-2,4b,8-trimethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]ethane-1,2-diol](/img/structure/B14803679.png)


